molecular formula C11H11BrCl2O B8312365 1-Bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one

1-Bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one

Cat. No.: B8312365
M. Wt: 310.01 g/mol
InChI Key: ZLDPQAZOHZSZGX-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one is a useful research compound. Its molecular formula is C11H11BrCl2O and its molecular weight is 310.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrCl2O

Molecular Weight

310.01 g/mol

IUPAC Name

1-bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one

InChI

InChI=1S/C11H11BrCl2O/c1-11(2,10(15)6-12)7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3

InChI Key

ZLDPQAZOHZSZGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of bromine (1.84 ml) in ether (25 ml) was added dropwise over 1 hour at ambient temperature to a stirred solution of 3-(3,4-dichlorophenyl)-3-methylbutan-2-one (8.24 g) in ether (250 ml). After the addition was complete and the bromine colour had dissipated, the mixture was stirred at ambient temperature for a further 30 minutes then it was washed with water (100 ml), saturated aqueous sodium hydrogen carbonate solution (2×100 ml) and water (100 ml), dried (MgSO4), and the solvent removed in vacuo to give 1-bromo-3-(3,4-dichlorophenyl)-3 methylbutan-2-one as an oil (9.57 g) which was used without purification.
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tetrabutylammonium tribromide (20.4 g, 41.5 mmol) was added to a solution of 3-(3,4-dichlorophenyl)-3-methylbutan-2-one (9.60 g, 41.5 mmol) in MeOH-DCM (160 mL, 1:2, v/v). After stirring 24 h, the reaction mixture was concentrated under reduced pressure and then combined with EtOAc (80 mL). The organic layer was washed with H2O (50 mL), 1N HCl (50 mL), and H2O (20 mL) successively. The organic layer was washed with brine, dried over Na2SO4, and concentrated. Purification by column chromatography afforded 1-bromo-3-(3,4-dichlorophenyl)-3-methylbutan-2-one (11.8 g, 91%). 1H NMR (400 MHz, CDCl3) δ 7.45 (d, 1H), 7.38 (d, 1H), 7.08 (d, 1H), 3.86 (s, 2H), 1.56 (s, 6H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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